molecular formula C12H18BrNO3 B2926279 Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2375260-76-5

Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2926279
CAS No.: 2375260-76-5
M. Wt: 304.184
InChI Key: WQNAVIZHZFZYMP-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the CAS Number: 2375260-76-5 . It has a molecular weight of 304.18 . The IUPAC name for this compound is tert-butyl (1R,2R,5S)-2-bromo-3-oxo-8-azabicyclo [3.2.1]octane-8-carboxylate .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 304.18 .

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis :

    • Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound structurally similar to your query, was synthesized and analyzed. This compound, as a cyclic amino acid ester, was characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. The compound exhibits a bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
  • Chiral Compound Synthesis :

    • Another research synthesized a chiral variant, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, without using chiral catalysts or enzymes. This compound, also characterized using 1H NMR and mass spectrometry, has a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).
  • Alkaloid Synthesis :

    • A study on the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine utilized a compound similar to your query. This involved a ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates to yield 8-azabicyclo[3.2.1]octane scaffolds (Brock et al., 2012).
  • Enantioselective Synthesis :

    • Another research focused on enantioselective synthesis involving an iodolactamization step to yield highly functionalized tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, an intermediate for CCR2 antagonists (Campbell et al., 2009).
  • Peptidomimetic Synthesis :

    • Research on the synthesis of azabicyclo[X.Y.0]alkane amino acids, which are rigid dipeptide mimetics, was conducted. This included the efficient synthesis of various diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal et al., 2005).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be found on the product link provided . It’s always important to handle chemical compounds with care and follow safety guidelines.

Future Directions

The future directions for research on Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and similar compounds are likely to continue focusing on the synthesis and applications of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Properties

IUPAC Name

tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNAVIZHZFZYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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